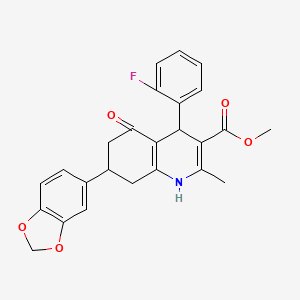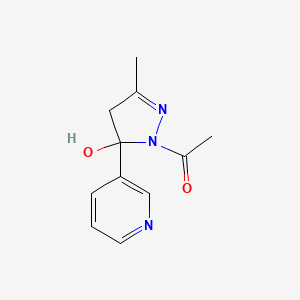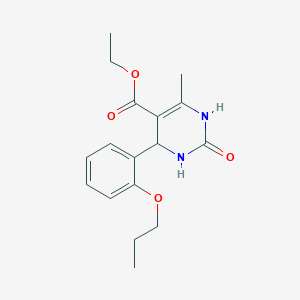![molecular formula C15H15ClN2O3 B5180751 N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide](/img/structure/B5180751.png)
N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development, survival, and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Wirkmechanismus
N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide binds to the active site of BTK and prevents its phosphorylation and activation, thereby blocking downstream signaling pathways that are critical for B-cell survival and proliferation. This leads to decreased expression of anti-apoptotic proteins and increased apoptosis of B-cells. N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide also inhibits the migration and adhesion of B-cells to the microenvironment, which is important for the progression of B-cell malignancies.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune diseases. N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide has also been shown to inhibit the activation of mast cells and basophils, which are involved in allergic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for BTK, which allows for specific inhibition of the B-cell receptor signaling pathway. N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide has also shown minimal toxicity to normal tissues in preclinical studies.
One limitation of N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide is that it may not be effective in all types of B-cell malignancies. It may also have limited efficacy in patients with acquired resistance to BTK inhibitors. Another limitation is that N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide may have off-target effects on other kinases, which could lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the development of N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide and other BTK inhibitors. One direction is to investigate the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their anti-tumor activity. Another direction is to develop BTK inhibitors with improved selectivity and potency, as well as better pharmacokinetic properties. Finally, clinical studies are needed to evaluate the safety and efficacy of N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide in patients with B-cell malignancies.
Synthesemethoden
The synthesis of N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide involves several steps, including the reaction of 4-chlorobenzoyl chloride with glycine methyl ester, followed by the addition of 2-furylmethylamine and subsequent deprotection of the methyl ester to yield the final product. The synthesis of N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Wissenschaftliche Forschungsanwendungen
N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have demonstrated that N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide selectively inhibits BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have shown that N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide exhibits potent anti-tumor activity in xenograft models of CLL, MCL, and DLBCL, with minimal toxicity to normal tissues.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(furan-2-ylmethylamino)-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c16-12-5-3-11(4-6-12)8-14(19)18-10-15(20)17-9-13-2-1-7-21-13/h1-7H,8-10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFUHUYIZVWRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793983 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(4-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180683.png)
![2-(benzylamino)-3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5180698.png)


![N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5180721.png)

![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-chlorobenzamide](/img/structure/B5180735.png)
![3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5180738.png)

![{2-allyl-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5180753.png)
![1-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B5180758.png)
![2-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5180772.png)
